molecular formula C8H4ClNaO4 B8816492 4-Chlorophthalic acid monosodium salt

4-Chlorophthalic acid monosodium salt

Cat. No.: B8816492
M. Wt: 222.56 g/mol
InChI Key: MWZMHSGEQHVWED-UHFFFAOYSA-M
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Description

4-Chlorophthalic acid monosodium salt: is a chemical compound with the molecular formula C8H6ClNaO4 and a molecular weight of 224.57 g/mol . It is a sodium salt derivative of 4-chlorophthalic acid, which is a chlorinated aromatic compound. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of sodium 4-chlorophthalate often involves large-scale chlorination processes using phthalic anhydride as the starting material. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-Chlorophthalic acid monosodium salt can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

    Catalysts: Acid or base catalysts are often used to facilitate esterification reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phthalates can be formed.

    Esters: Esterification reactions yield esters of 4-chlorophthalic acid, which have applications in polymer chemistry.

Mechanism of Action

The mechanism of action of sodium 4-chlorophthalate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom in the compound can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Sodium 4-bromophthalate: Similar to sodium 4-chlorophthalate but with a bromine atom instead of chlorine.

    Sodium 4-fluorophthalate: Contains a fluorine atom in place of chlorine, resulting in different reactivity and properties.

Uniqueness:

Properties

Molecular Formula

C8H4ClNaO4

Molecular Weight

222.56 g/mol

IUPAC Name

sodium;2-carboxy-5-chlorobenzoate

InChI

InChI=1S/C8H5ClO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

MWZMHSGEQHVWED-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+]

Origin of Product

United States

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